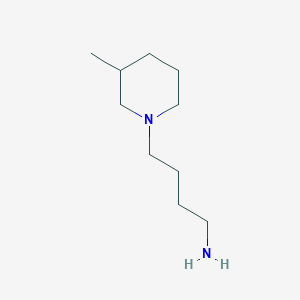
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hydroxyl group. This compound is commonly used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDPS group under various reaction conditions .
Mechanism of Action
Target of Action
The compound 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol, also known as 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2,2-dimethyl-, is primarily used as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups present in various organic molecules .
Mode of Action
The compound acts by attaching itself to the hydroxyl group, thereby protecting it from reactions that it might otherwise undergo . This is achieved through the formation of a silyl ether, which is stable under a variety of conditions .
Biochemical Pathways
The compound is used in the synthesis of peptides . It is involved in the formation of silyl ethers, which are used as protecting groups in organic synthesis . The downstream effects of this include the ability to carry out complex organic syntheses without unwanted reactions occurring at the protected hydroxyl groups .
Result of Action
The primary result of the action of this compound is the protection of hydroxyl groups, allowing for more complex organic syntheses to be carried out . This can lead to the creation of a wide variety of organic compounds, including peptides .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under a variety of conditions, making it suitable for use in different environments . The presence of a fluoride source can lead to the removal of the protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol typically involves the reaction of 2,2-dimethylbutan-1-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,2-dimethylbutan-1-ol+TBDPS-Cl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of packed-bed reactors with immobilized enzymes can also be employed for enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources such as TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Scientific Research Applications
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is widely used in scientific research for:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals where the stability of the TBDPS group is advantageous.
Industry: In the production of fine chemicals and intermediates for various applications
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is unique due to the increased steric bulk and stability provided by the TBDPS group compared to other silyl ethers. This makes it particularly useful in reactions requiring strong resistance to acidic and nucleophilic conditions .
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2Si/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-17-16-22(4,5)18-23/h6-15,23H,16-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASDLTDKOPBSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)
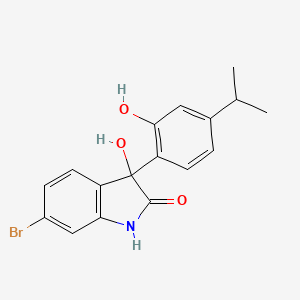
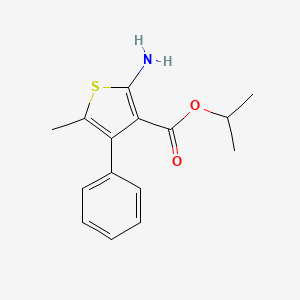
![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
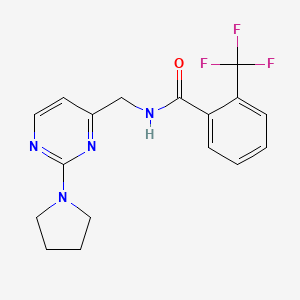
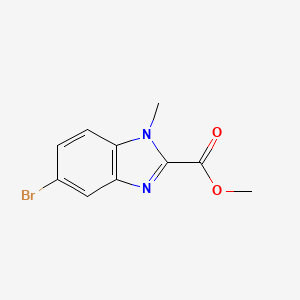

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2504255.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2504256.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)
